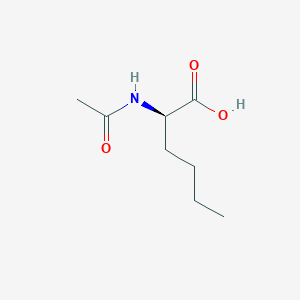

N-Acetyl-D-norleucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMCEGLQFSOMQH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031698 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54896-21-8 | |

| Record name | N-Acetyl-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding the Role of N-Acetyl-D-norleucine

An In-Depth Technical Guide to the Chemical Properties of N-Acetyl-D-norleucine

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a synthetic derivative of the non-proteinogenic amino acid D-norleucine. As an unnatural amino acid, it serves as a crucial building block and research tool in medicinal chemistry and drug development. Its unique structural features—specifically the D-chiral center and the N-terminal acetyl cap—confer properties that are distinct from its L-enantiomer and parent amino acid. The acetylation of the amine enhances solubility and stability, while the D-configuration provides resistance to enzymatic degradation by proteases that typically recognize L-amino acids.[1][2][3] This guide provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights into its handling, analysis, and application for professionals engaged in peptide synthesis, drug design, and biochemical research.[2][4]

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in a laboratory setting. These properties dictate its behavior in various solvents, its reactivity in synthetic schemes, and the analytical methods required for its characterization.

Molecular Structure and Stereochemistry

This compound is structurally defined as 2-acetamidohexanoic acid. The key features are a linear six-carbon backbone (derived from norleucine) with a carboxylic acid group and an acetamido group at the alpha-carbon (C2).

-

IUPAC Name: (2R)-2-acetamidohexanoic acid[5]

-

Stereochemistry: The "D" designation refers to the stereochemical configuration at the chiral alpha-carbon, which is (R) according to Cahn-Ingold-Prelog priority rules. This configuration is critical, as it is enantiomeric to the more common N-Acetyl-L-norleucine.

The presence of the N-acetyl group neutralizes the basicity of the alpha-amino group, rendering the molecule acidic overall due to the carboxylic acid moiety. This has significant implications for its reactivity and solubility.

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below. It is important to note that some reported values are for the DL-racemic mixture, which may differ slightly from the pure D-enantiomer.

| Property | Value | Source(s) |

| CAS Number | 54896-21-8 | [2][5][6] |

| Molecular Formula | C₈H₁₅NO₃ | [4][5][7] |

| Molecular Weight | 173.21 - 173.22 g/mol | [2][4][5][7] |

| Appearance | White to off-white powder or crystalline solid | [1][2][4] |

| Melting Point | 101 - 108 °C | [2][7][8] |

| Optical Rotation | [α]D²⁰ = +3.5 ± 2º (c=1 in MeOH) | [2] |

| Density | 1.072 g/cm³ (for DL-mixture) | [7][8] |

| Boiling Point | 378.3 °C at 760 mmHg (for DL-mixture) | [7][8] |

| XLogP3 | 0.7 | [5][8] |

Solubility Profile

The N-acetyl group enhances the molecule's polarity and hydrogen bonding capacity, contributing to its solubility profile. It is generally soluble in water and polar organic solvents.[7] For related N-acetylated amino acids, solubility is often limited in aqueous buffers, necessitating the use of organic co-solvents for preparing stock solutions.[9]

| Solvent | Solubility | Source(s) & Insights |

| Water | Soluble | [7] |

| Methanol (MeOH) | Soluble | [8] |

| Ethanol (EtOH) | Soluble | [9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Dimethylformamide (DMF) | Soluble | [9] |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | [9] |

Expert Insight: For biological assays, a common practice is to first dissolve this compound in a minimal amount of DMSO or ethanol before diluting with the aqueous buffer of choice to the final working concentration. This overcomes its limited solubility in purely aqueous systems.[9] However, it is recommended not to store the final aqueous solution for more than one day to avoid potential degradation or precipitation.[9]

Reactivity, Stability, and Handling

Chemical Reactivity

The reactivity of this compound is dominated by its single carboxylic acid group. The N-acetyl group is a stable amide and does not participate in most reactions under standard conditions.

-

Carboxylic Acid Group: This is the primary site of reactivity. It can be activated for amide bond formation, which is the cornerstone of its use in solid-phase or solution-phase peptide synthesis. Standard coupling reagents like HBTU, HATU, or carbodiimides (e.g., DCC, DIC) readily activate the carboxylate for reaction with a primary or secondary amine.

-

N-Acetyl Group: This group is largely unreactive and serves as a permanent protecting group for the alpha-amine. This is advantageous as it prevents side reactions at the N-terminus during peptide synthesis.

Chemical Stability and Storage

This compound exhibits good stability under standard laboratory conditions but is susceptible to hydrolysis under harsh pH.

-

pH Stability: It is stable in neutral and acidic conditions.[7]

-

Alkaline Hydrolysis: Under strong alkaline (basic) conditions, both the N-acetyl amide bond and the terminal carboxylic acid can be hydrolyzed.[7] This is a critical consideration for reaction workup and purification procedures.

-

Storage: For long-term stability, the compound should be stored in a cool, dry place, typically at 0-8°C.[2][4]

Caption: Workflow for incorporating this compound in peptide synthesis.

Biological Context: The Significance of Stereochemistry

In drug development and biochemistry, the stereochemistry of a molecule is often as important as its chemical formula. The biological activities of the D- and L-enantiomers of N-acetylated amino acids can differ dramatically.

-

Enzymatic Resistance: Peptides incorporating D-amino acids, such as this compound, are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[3] This property is intentionally exploited to increase the in-vivo half-life of peptide-based therapeutics.

-

Differential Activity: The L-enantiomer, N-Acetyl-L-leucine, is biologically active and has been investigated for treating neurological disorders, with a proposed mechanism involving the modulation of Transcription Factor EB (TFEB).[10][11]

-

D-Enantiomer as a Control/Antagonist: In contrast, N-Acetyl-D-leucine is often found to be inactive in these same biological systems.[10] In some cases, its presence in a racemic mixture can even inhibit the effects of the active L-enantiomer, demonstrating a potential antagonistic relationship.[10][11] This makes the pure D-enantiomer an ideal negative control for experiments involving the L-form, helping to validate that any observed biological effect is stereospecific.

Caption: Differential biological effects of D- and L-enantiomers.

Experimental Protocols for Characterization

Self-validating protocols are essential for ensuring the quality and identity of research materials. The following are standard methodologies for the characterization of this compound.

Protocol: Purity Determination by HPLC

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.

-

System Preparation:

-

HPLC System: A standard HPLC with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (for the amide bond).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Further dilute as necessary to be within the linear range of the detector.

-

-

Chromatographic Run:

-

Equilibrate the column with 95% A / 5% B for at least 15 minutes.

-

Inject 10 µL of the sample solution.

-

Run a linear gradient:

-

0-20 min: 5% to 95% B.

-

20-25 min: Hold at 95% B.

-

25-26 min: 95% to 5% B.

-

26-30 min: Hold at 5% B (re-equilibration).

-

-

-

Data Analysis:

-

Integrate the peak areas of the resulting chromatogram.

-

Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Protocol: Identity Confirmation by Mass Spectrometry

This protocol confirms the molecular weight of the compound.

-

System Preparation:

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

-

Ionization Mode: ESI-Negative (-ve) is preferred to detect the deprotonated molecule [M-H]⁻. ESI-Positive (+ve) can also be used to detect the sodiated adduct [M+Na]⁺.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

-

Analysis:

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Acquire the mass spectrum over a range of m/z 100-500.

-

-

Data Interpretation:

-

The theoretical monoisotopic mass of this compound (C₈H₁₅NO₃) is 173.1052 Da.[5]

-

In negative mode, look for a prominent peak at m/z ≈ 172.1 ([M-H]⁻).

-

In positive mode, look for peaks at m/z ≈ 174.1 ([M+H]⁺) or 196.1 ([M+Na]⁺).

-

Protocol: pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of the carboxylic acid group.

-

Materials:

-

Calibrated pH meter and electrode.

-

Stir plate and stir bar.

-

Burette (10 mL or 25 mL).

-

Standardized 0.1 M NaOH solution.

-

This compound (~0.1 mmol).

-

Deionized water.

-

-

Procedure:

-

Accurately weigh the this compound and dissolve it in a known volume of deionized water (e.g., 50 mL).

-

Place the beaker on the stir plate and immerse the pH electrode and the tip of the burette.

-

Record the initial pH of the solution.

-

Begin titrating with the 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (where a sharp change in pH occurs).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the volume of NaOH at the equivalence point (Veq).

-

The pKa is the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated acid and its conjugate base are equal.

-

Conclusion

This compound is a well-defined chemical entity whose utility in research and development is dictated by its unique combination of an N-acetyl cap and a D-chiral center. Its properties—moderate solubility in polar solvents, a single acidic reactive site, and high stability against enzymatic cleavage—make it an invaluable tool.[3][7] For scientists in drug discovery, leveraging these characteristics enables the synthesis of novel peptides with enhanced pharmacokinetic profiles.[1][2] A comprehensive understanding and rigorous analytical characterization, as detailed in this guide, are essential for ensuring the successful application of this compound in advancing scientific discovery.

References

-

N-Acetyl-DL-norleucine - ChemBK. (2024). ChemBK.com. [Link]

-

N-Acetyl-dl-norleucine - LookChem. (n.d.). LookChem.com. [Link]

-

This compound | C8H15NO3. (n.d.). PubChem. [Link]

-

N-ACETYL-DL-NORLEUCINE CAS#: 7682-16-8. (n.d.). ChemWhat.com. [Link]

-

Chemical structure of N-acetyl-leucine (a) Stereochemistry of the... (n.d.). ResearchGate. [Link]

-

Showing metabocard for N-Acetyl-Leu (HMDB0011756). (n.d.). Human Metabolome Database. [Link]

-

CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals. (2025). Regeneron ISEF. [Link]

-

Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. (2023). PubMed. [Link]

-

Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (2014). SpringerLink. [Link]

-

N-Acetyl-D-leucine | C8H15NO3. (n.d.). PubChem. [Link]

- Detection method of N-acetyl-L-leucine related substances. (n.d.).

- Process for racemisation and acetylation of leucine. (n.d.).

-

Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. (2021). PMC - NIH. [Link]

-

N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. (2024). bioRxiv. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C8H15NO3 | CID 6995106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. lookchem.com [lookchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

N-Acetyl-D-norleucine structure and stereochemistry explained.

An In-Depth Technical Guide to the Structure and Stereochemistry of N-Acetyl-D-norleucine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining a Unique Molecular Tool

This compound is a synthetic amino acid derivative that serves as a valuable molecular entity in advanced biochemical and pharmaceutical research. As a derivative of norleucine—an isomer of the more common amino acid leucine—it is distinguished by two key structural modifications: the acetylation of its amino group and the "D" configuration of its chiral center. Unlike the proteinogenic L-amino acids that constitute the primary building blocks of life, D-amino acids are not typically incorporated into proteins in eukaryotes, which imparts unique biochemical properties.[1] This guide provides a detailed examination of the molecular structure, critical stereochemical features, and practical applications of this compound, offering insights for its use in peptide synthesis, drug discovery, and metabolic research.[2][3]

Molecular Architecture of this compound

At its core, this compound is a modified version of 2-aminohexanoic acid.[4][5] Its structure is composed of a linear six-carbon backbone, making it an analogue of caproic acid. The defining features are an acetyl group (CH₃CO) attached to the nitrogen of the alpha-amino group and a carboxylic acid group, both bonded to the second carbon (Cα) of the hexanoic acid chain.

The molecular formula for this compound is C₈H₁₅NO₃, and it has a molecular weight of approximately 173.21 g/mol .[4][6][7]

Caption: General workflow for the synthesis of this compound.

Analytical Validation

Confirming both the chemical identity and the stereochemical purity is paramount.

-

Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure and mass.

-

Enantiomeric Purity: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for separating and quantifying the D- and L-enantiomers. T[8]his technique uses a chiral stationary phase that interacts differently with the two enantiomers, resulting in different retention times. More advanced methods, such as UPLC-ESI-MS/MS, can offer even greater sensitivity and resolution for chiral analysis in complex matrices.

[9]### 5. Applications in Scientific Research and Development

The unique structural features of this compound make it a specialized tool for various scientific applications.

-

Peptide Synthesis: As an unnatural D-amino acid, it is incorporated into synthetic peptides to enhance their stability. Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acid residues. This extends the half-life of peptide-based drug candidates. *[2][3] Pharmaceutical Development: It serves as a building block or chiral intermediate in the synthesis of complex pharmaceutical agents. T[2][3]he acetyl group can modify properties like solubility and membrane permeability, potentially improving a drug's pharmacokinetic profile. *[3] Biochemical Probes: Researchers use this compound to study the stereochemical specificity of enzyme active sites and receptor binding pockets. B[2]y comparing the biological activity of D- and L-isomers, scientists can elucidate the structural requirements for molecular recognition and catalysis.

This compound is more than a simple amino acid derivative; it is a precision tool for the modern scientist. Its structure, defined by a linear side chain, an acetylated amino group, and a specific (R)-stereoconfiguration, provides unique properties that are highly valuable in the fields of medicinal chemistry, biochemistry, and drug development. A thorough understanding of its stereochemistry is not merely academic but is essential for its effective application, from designing protease-resistant peptides to probing the intricate chiral environments of biological systems.

References

-

N-Acetyl-dl-norleucine - LookChem. LookChem. Available at: [Link]

-

N-Acetyl-DL-norleucine - ChemBK. ChemBK. Available at: [Link]

-

N-ACETYL-DL-NORLEUCINE CAS#: 7682-16-8; ChemWhat Code: 94341. ChemWhat. Available at: [Link]

-

This compound | C8H15NO3 | CID 6995106 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025. Society for Science. Available at: [Link]

-

Norleucine, D-(-)- | C6H13NO2 | CID 456468 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Chemical structure of N-acetyl-leucine (a) Stereochemistry of the... | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

- WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents. Google Patents.

-

N-Acetyl-D-leucine | C8H15NO3 | CID 1241420 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Norleucine - Wikipedia. Wikipedia. Available at: [Link]

-

Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. Available at: [Link]

- CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents. Google Patents.

-

Showing metabocard for N-Acetyl-Leu (HMDB0011756) - Human Metabolome Database. Human Metabolome Database. Available at: [Link]

-

In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. Western Oregon University. Available at: [Link]

-

How Amino Acid Chirality Works - ThoughtCo. ThoughtCo. Available at: [Link]

-

Chirality differences in amino acid retention and release from acid-extractable pool of cultured mammalian cells - PubMed. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. How Amino Acid Chirality Works [thoughtco.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C8H15NO3 | CID 6995106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norleucine - Wikipedia [en.wikipedia.org]

- 6. N-Acetyl-dl-norleucine|lookchem [lookchem.com]

- 7. chemwhat.com [chemwhat.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chirality differences in amino acid retention and release from acid-extractable pool of cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Bioactivity of N-Acetylated D-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylated D-amino acids (NADAs) represent an emerging class of molecules with significant, yet underexplored, biological activities. Historically overshadowed by their L-isomers, D-amino acids are now recognized as functional players in mammalian physiology, particularly in the nervous and immune systems. The N-acetylation of these molecules adds another layer of complexity, altering their bioavailability, metabolic stability, and mechanism of action. This guide provides a comprehensive technical overview of the cellular metabolism, biological functions, and pathophysiological relevance of NADAs. We synthesize current knowledge on their synthesis and degradation, their roles as signaling molecules and antioxidants, and their implications in neurological disorders, renal disease, and oncology. Furthermore, this document serves as a practical handbook, offering detailed, field-proven protocols for the quantification of NADAs and the characterization of their cellular effects, empowering researchers to explore this promising frontier in cell biology and therapeutic development.

Chapter 1: The Emerging Significance of N-Acetylated D-Amino Acids (NADAs)

For decades, D-amino acids were largely considered anomalies in mammals, primarily associated with bacterial cell walls. This paradigm has shifted dramatically. It is now established that D-amino acids are present and functionally active in mammals, with D-serine being the most prominent example, acting as a critical co-agonist for the N-methyl-D-aspartate (NMDA) receptor in the central nervous system[1][2][3].

N-acetylation is one of the most common covalent modifications of proteins and small molecules, profoundly impacting their function and fate[4]. When applied to D-amino acids, this modification creates NADAs, molecules with unique physicochemical properties. N-acetylation can enhance the bioavailability of the parent amino acid, facilitate transport across biological membranes like the blood-brain barrier, and protect it from rapid degradation by enzymes such as D-amino acid oxidase (DAAO)[5][6][7]. The study of NADAs is therefore crucial for understanding a novel layer of biological regulation and for identifying new therapeutic targets and drug candidates[8][9].

Chapter 2: Cellular Homeostasis: The Lifecycle of NADAs

The concentration and activity of NADAs within a cell are governed by a tightly regulated balance of synthesis, transport, and degradation. Understanding this lifecycle is fundamental to interpreting their biological effects.

Biosynthesis

The precise origins of free NADAs in mammalian cells are a subject of ongoing investigation. Two primary pathways are hypothesized:

-

Direct N-acetylation of Free D-Amino Acids: This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of a free D-amino acid. This reaction is catalyzed by N-acetyltransferase enzymes. While specific enzymes for D-amino acids are not fully characterized in humans, GNAT-related (GCN5-related N-acyltransferases) enzymes have been shown to catalyze the formation of N-acetylated aromatic D-amino acids[10][11]. In simpler organisms like yeast, D-amino acid-N-acetyltransferase (DNT) plays a role in detoxifying D-amino acids via acetylation[12].

-

Proteolysis of N-Terminally Acetylated Proteins: N-terminal acetylation is a widespread co-translational protein modification in eukaryotes, affecting up to 90% of mammalian proteins[4]. The subsequent breakdown of these proteins could release N-acetylated amino acids, including NADAs, although this remains to be definitively proven as a major source[13].

Cellular Transport

The transport of NADAs into and out of cells is critical for their function. As charged molecules, they rely on specific transporter proteins. While dedicated NADA transporters are not yet identified, existing amino acid transport systems are likely involved. For instance, the mannose phosphotransferase system is responsible for the uptake of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in E. coli[14]. In mammalian cells, amino acid transporters are essential for nutrient acquisition and metabolic homeostasis, and protocols using fluorescent biosensors are being developed to measure D-amino acid transport in real-time[15].

Metabolic Degradation

The catabolism of NADAs can occur through two main routes: deacetylation followed by oxidation, or direct oxidation.

-

Deacetylation: Enzymes such as D-aminoacylases can remove the acetyl group, releasing the free D-amino acid, which can then be targeted by other metabolic enzymes[16].

-

Oxidation: The primary enzyme for degrading many neutral D-amino acids is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes oxidative deamination to produce an α-keto acid, ammonia, and hydrogen peroxide[6][17][18]. The substrate specificity of DAAO is broad for neutral and bulky D-amino acids but does not include acidic ones[7]. The efficiency of DAAO towards N-acetylated substrates is generally lower than for their non-acetylated counterparts, suggesting that N-acetylation serves a protective function, increasing the molecule's biological half-life.

Caption: Metabolic lifecycle of N-acetylated D-amino acids (NADAs) in a typical mammalian cell.

Chapter 3: Biological Activities and Cellular Mechanisms

NADAs exert a range of biological effects, from antioxidant protection to neuromodulation. The activity is often specific to the parent D-amino acid.

N-Acetyl-D-Tryptophan (NADT)

NADT has garnered attention for its potent antioxidant and neuroactive properties.

-

Antioxidant Activity: NADT functions as a sacrificial antioxidant, protecting proteins from oxidative damage. It is used as a stabilizer in therapeutic protein formulations, such as those for monoclonal antibodies[19]. The L-isomer, N-acetyl-L-tryptophan, has been shown to protect murine macrophages from radiation-induced cell death by reducing reactive oxygen species (ROS) and stabilizing mitochondrial membrane potential[20]. A racemic mixture of N-acetyl-DL-tryptophan protects neuronal cells from hydrogen peroxide-induced death in an in vitro model of amyotrophic lateral sclerosis (ALS)[21].

-

Neuromodulation: As a derivative of tryptophan, a precursor to serotonin, NADT is investigated for its potential to modulate mood and cognitive function. Its acetylation may enhance its ability to cross the blood-brain barrier, making it a candidate for developing supplements and pharmaceuticals targeting neurological conditions[5][22].

N-Acetyl-D-Aspartate (NADA) and Neuromodulation

While research on NADA is less extensive than on its L-enantiomer (N-acetylaspartate, NAA), its structural similarity to key neurotransmitters suggests a role in the nervous system. NAA is highly concentrated in neurons, and its efflux is regulated by NMDA receptor activation[23]. The related dipeptide, N-acetyl-aspartyl-glutamate (NAAG), can modulate neuronal NMDA receptors[24]. D-serine, not its N-acetylated form, is the primary endogenous co-agonist for synaptic NMDA receptors, which are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory[1][2][25]. Overactivation of these receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases[26][27]. It is plausible that NADA could interact with these or other glutamate receptors, but this requires further experimental validation.

Caption: Role of D-Serine at the NMDA receptor and the hypothetical interaction of NADA.

N-Acetyl-D-Glucosamine (NAG) and Immune Function

NAG is an amino sugar with significant roles in structural biology and immunology. It is a key building block for glycosaminoglycans like hyaluronic acid, which are integral to connective tissues[28]. Recent research highlights its function as a modulator of immune and inflammatory responses. NAG can influence the development and activation of T and B cells and regulate macrophage activity[29]. It appears to support the function of anti-inflammatory T regulatory (Treg) cells while mitigating excessive pro-inflammatory Th1 and Th17 responses, which are implicated in autoimmune conditions[29].

Chapter 4: Role of NADAs in Pathophysiology

The dysregulation of NADA metabolism is increasingly linked to human diseases, positioning these molecules as potential biomarkers and therapeutic targets.

| Disease Area | Associated N-Acetylated Amino Acid(s) | Observed Role / Association | Key References |

| Chronic Kidney Disease (CKD) | N-δ-acetylornithine, N-acetylhistidines, etc. | Genetic variants in the acetyltransferase NAT8 are linked to CKD. Higher circulating levels of several N-acetylated amino acids are associated with progression to kidney failure. | [30] |

| Neurological Disorders (ALS model) | N-acetyl-DL-tryptophan | Protects motor neurons from oxidative stress-induced cell death in an in-vitro model. | [21] |

| Neurological Disorders (General) | D-Serine (parent of N-acetyl-D-serine) | Dysregulation of D-serine/NMDA receptor signaling is implicated in schizophrenia and Alzheimer's disease. | [2][31] |

| Autoimmune Diseases | N-acetyl-D-glucosamine | May modulate immune responses by balancing pro- and anti-inflammatory T-cell activity. | [29] |

Chapter 5: Methodological Guide for NADA Research

Advancing the study of NADAs requires robust and validated experimental protocols. This section provides step-by-step methodologies for their analysis.

Protocol: Quantification of NADAs in Biological Samples via LC-MS/MS

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for quantifying small molecules like NADAs in complex biological matrices (e.g., cell lysates, plasma). This protocol outlines a general method that can be adapted for specific NADAs.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of sample (e.g., cell lysate, plasma), add 400 µL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water containing internal standards).

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in 50-100 µL of LC mobile phase A.

-

-

Liquid Chromatography Separation:

-

Column: A chiral column is required to separate D- and L-enantiomers. Alternatively, a reverse-phase C18 column can be used if enantiomeric separation is not needed or if derivatization with a chiral agent is performed.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a suitable gradient from ~5% B to 95% B over 10-15 minutes to elute the NADAs.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For each NADA, determine the specific precursor ion (Q1) and product ion (Q3) transitions by infusing a pure standard. For example, for N-acetyl-tryptophan (MW 246.26), the precursor ion [M+H]⁺ would be m/z 247.3. A characteristic product ion would be determined via fragmentation.

-

Optimization: Optimize collision energy and other source parameters for each transition to maximize signal intensity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure NADA standards.

-

Plot the peak area ratio (analyte/internal standard) against concentration.

-

Calculate the concentration of NADAs in the unknown samples by interpolating from the standard curve.

-

Protocol: Cellular Uptake Assay Using a Fluorescent Biosensor

Rationale: Real-time measurement of substrate transport into living cells provides critical kinetic data. This protocol is based on the principle of using genetically encoded fluorescent biosensors that change their fluorescence upon binding the amino acid of interest[15].

Methodology:

-

Cell Preparation:

-

Transfect mammalian cells (e.g., HEK293) with a plasmid encoding a D-amino acid biosensor.

-

Plate the transfected cells onto a glass-bottom imaging dish and allow them to adhere overnight.

-

Self-Validation: Confirm biosensor expression and responsiveness by exposing a control well to a saturating concentration of the target D-amino acid and observing the expected change in fluorescence.

-

-

Imaging Setup:

-

Use a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.

-

Replace the culture medium with a buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

-

Transport Measurement:

-

Acquire a baseline fluorescence reading for 1-2 minutes.

-

Add the N-acetylated D-amino acid substrate to the dish at the desired final concentration.

-

Immediately begin time-lapse imaging, acquiring images every 5-10 seconds for 5-15 minutes.

-

The rate of change in intracellular fluorescence is proportional to the rate of NADA uptake.

-

-

Data Analysis and Controls:

-

Quantify the fluorescence intensity within individual cells over time.

-

Calculate the initial rate of uptake from the slope of the fluorescence curve immediately after substrate addition.

-

Causality Control 1 (Competition): To test specificity, co-incubate the NADA with a known inhibitor of a suspected transporter or with an excess of the parent D-amino acid. A reduction in the uptake rate indicates specific, carrier-mediated transport.

-

Causality Control 2 (Energy Dependence): Perform the assay at 4°C or in the presence of metabolic inhibitors (e.g., sodium azide). A significant reduction in uptake confirms active, energy-dependent transport over passive diffusion.

-

Caption: A validated workflow for investigating the cellular bioactivity of a novel NADA.

Chapter 6: Therapeutic and Drug Development Perspectives

The unique biological activities of NADAs make them attractive candidates for drug development.

-

Improved Pharmacokinetics: N-acetylation can be used as a pro-drug strategy to improve the stability and delivery of D-amino acid-based therapeutics[8][9]. For example, modifying a peptide with D-amino acids can protect it from degradation, and N-acetylation could further enhance its properties[32].

-

Biomarkers: As seen in chronic kidney disease, circulating levels of specific N-acetylated amino acids correlate with disease progression, highlighting their potential as diagnostic or prognostic biomarkers[30].

-

Novel Therapeutics: Molecules like NADT show promise as antioxidants for neurodegenerative diseases[21]. N-acetyl-D-glucosamine is being investigated for its immunomodulatory effects in autoimmune and inflammatory conditions[28][29].

Chapter 7: Conclusion and Future Directions

N-acetylated D-amino acids are no longer a biological curiosity but a compelling field of study with direct relevance to human health and disease. Their roles as metabolic regulators, signaling molecules, and antioxidants are just beginning to be understood. The future of NADA research will depend on the development of more specific tools to probe their function, including the identification of the specific enzymes responsible for their synthesis and the transporters that mediate their cellular flux. Elucidating the signaling pathways they modulate and confirming their mechanisms of action in vivo will be critical steps in translating the fundamental science of NADAs into novel and effective therapies.

References

-

Barnard, J. G., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences. Available from: [Link]

-

Yow, G. Y., et al. (2006). Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids. Archives of Microbiology. Available from: [Link]

-

Ghoneim, O. M., et al. (2021). Function and therapeutic potential of N-acyl amino acids. Biochemical Pharmacology. Available from: [Link]

-

Adhikary, A., et al. (2023). N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

-

Waluk, D. P., & Hage, D. S. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. Available from: [Link]

-

Caldinelli, L., et al. (2013). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. Available from: [Link]

-

Waluk, D. P., & Hage, D. S. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences. Available from: [Link]

-

Miura, S., et al. (1979). Affinity labeling of D-amino acid oxidase with an acetylenic substrate. Journal of Biochemistry. Available from: [Link]

-

Tin, A., et al. (2021). NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD. Journal of the American Society of Nephrology. Available from: [Link]

-

Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. Available from: [Link]

-

Zhang, L., et al. (2019). d-amino acid modification protects N-Acetyl-seryl-aspartyl-lysyl-proline from physiological hydroxylation and increases its antifibrotic effects on hepatic fibrosis. IUBMB Life. Available from: [Link]

-

Gevorgyan, A., et al. (2019). The degree of deacetylation of N-acetyl-DL-methionine catalyzed by free and immobilized D-aminoacylase of Rhodococcus armeniensis AM6.1. ResearchGate. Available from: [Link]

-

Revilla-Nuin, B., et al. (2002). Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production. FEBS Letters. Available from: [Link]

-

Nilsson, R. (2015). N-acetylated amino acids. Nilsson Lab. Available from: [Link]

-

Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. International Journal of Molecular Sciences. Available from: [Link]

-

Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. MDPI. Available from: [Link]

-

Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. Frontiers in Molecular Biosciences. Available from: [Link]

-

Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. National Institutes of Health. Available from: [Link]

-

Wikipedia. Acetylcysteine. Available from: [Link]

-

Guroff, G., et al. (1996). NMDA-receptor mediated efflux of N-acetylaspartate: physiological and/or pathological importance?. Amino Acids. Available from: [Link]

-

Wolosker, H. (2006). D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration. FEBS Journal. Available from: [Link]

-

Rosenberg, D., et al. (2013). Cell-type specific mechanisms of D-serine uptake and release in the brain. Frontiers in Synaptic Neuroscience. Available from: [Link]

-

Wang, Y., et al. (2023). Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells. ACS Central Science. Available from: [Link]

-

Pollegioni, L., et al. (2018). Human D-Amino Acid Oxidase: Structure, Function, and Regulation. ResearchGate. Available from: [Link]

-

Long, D., & Attwell, D. (2009). The effect of N-acetyl-aspartyl-glutamate and N-acetyl-aspartate on white matter oligodendrocytes. Journal of Neurochemistry. Available from: [Link]

-

Hopax. The Science Behind N-Acetyl-D-Glucosamine: Applications in Pharma & Biotech. Available from: [Link]

-

Wolosker, H., & Radzishevsky, I. (2013). D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in Molecular Neuroscience. Available from: [Link]

-

Op de Beeck, K., et al. (2019). D-amino Acids in Health and Disease: A Focus on Cancer. Semantic Scholar. Available from: [Link]

-

Tardiolo, G., et al. (2018). Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases. Molecules. Available from: [Link]

-

Mothet, J. P., et al. (2008). D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain. Biochemical Society Transactions. Available from: [Link]

-

Comprehensive Advantage Solutions, Inc. (2024). N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses. Available from: [Link]

-

Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. ResearchGate. Available from: [Link]

-

Hamase, K. (2016). A method for highly sensitive detection of D-amino acids. Atlas of Science. Available from: [Link]

-

Van Damme, P., et al. (2011). Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. Molecular & Cellular Proteomics. Available from: [Link]

-

Wolosker, H., & Radzishevsky, I. (2013). D-serine as a gliotransmitter and its roles in brain development and disease. Available from: [Link]

-

Wikipedia. Drug metabolism. Available from: [Link]

-

Wikipedia. NMDA receptor. Available from: [Link]

-

eCampusOntario. 7.2.2 – N-methyl-D-aspartate Antagonists. Available from: [Link]

-

Lexi-Comp. (2024). What is the mechanism of action of N-methyl-D-aspartate (NMDA) receptor antagonists?. Available from: [Link]

-

Johal, A., et al. (2024). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols. Available from: [Link]

-

Usvyat, D., et al. (2021). Cholinergic Phenotypes of Acetyl-CoA with ATP-Citrate Lyase Link. International Journal of Molecular Sciences. Available from: [Link]

Sources

- 1. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 3. [PDF] D-serine as a gliotransmitter and its roles in brain development and disease | Semantic Scholar [semanticscholar.org]

- 4. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Promising Application of D-Amino Acids toward Clinical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

- 12. Physiological role of D-amino acid-N-acetyltransferase of Saccharomyces cerevisiae: detoxification of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]

- 14. Transport of N-acetyl-D-mannosamine and N-acetyl-D-glucosamine in Escherichia coli K1: effect on capsular polysialic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. caymanchem.com [caymanchem.com]

- 22. chemimpex.com [chemimpex.com]

- 23. NMDA-receptor mediated efflux of N-acetylaspartate: physiological and/or pathological importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The effect of N-acetyl-aspartyl-glutamate and N-acetyl-aspartate on white matter oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. NMDA receptor - Wikipedia [en.wikipedia.org]

- 26. mdpi.com [mdpi.com]

- 27. 7.2.2 – N-methyl-D-aspartate Antagonists – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 28. nbinno.com [nbinno.com]

- 29. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]

- 30. NAT8 Variants, N-Acetylated Amino Acids, and Progression of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 31. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 32. d-amino acid modification protects N-Acetyl-seryl-aspartyl-lysyl-proline from physiological hydroxylation and increases its antifibrotic effects on hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of N-Acetyl-D-norleucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-norleucine, a non-proteinogenic amino acid derivative, holds significant value in various scientific domains, including peptide synthesis, pharmaceutical development, and biochemical research.[1][2][3] Its unique structural properties, conferred by the D-configuration and the N-acetyl group, make it a crucial chiral building block and a tool for modulating the characteristics of bioactive molecules. This guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound, from classical enzymatic resolution to modern asymmetric synthesis techniques. Detailed experimental protocols, comparative data, and workflow visualizations are presented to offer both theoretical understanding and practical insights for professionals in the field.

Introduction: The Emergence of a Valuable Synthetic Tool

Unlike proteinogenic amino acids, the "discovery" of this compound is not tied to its isolation from a natural source. Instead, its history is rooted in the deliberate chemical synthesis aimed at creating novel molecular tools. Norleucine, an isomer of leucine and isoleucine, became a target for chemical modification to explore its potential in peptide chemistry and as a chiral resolving agent.[4] The addition of an N-acetyl group enhances solubility and stability, making it a valuable component in various formulations.[1][2]

The primary impetus for the development of this compound was the need for enantiomerically pure D-amino acids. These are crucial components in the synthesis of pharmaceuticals and agrochemicals, where stereochemistry often dictates biological activity. The D-enantiomer can confer resistance to enzymatic degradation, enhance receptor binding, or elicit a different physiological response compared to its L-counterpart.

Classical Synthesis: The Era of Enzymatic Resolution

The traditional and still widely practiced method for producing this compound relies on the kinetic resolution of a racemic mixture of N-Acetyl-DL-norleucine. This multi-step process is robust and yields a product with high enantiomeric purity.

Step 1: Acetylation of DL-Norleucine

The synthesis begins with the non-stereoselective acetylation of racemic DL-norleucine. This is typically achieved by reacting the amino acid with acetic anhydride.

Experimental Protocol: Acetylation of DL-Norleucine

-

Reaction Setup: Suspend DL-norleucine in a suitable solvent, such as glacial acetic acid.

-

Reagent Addition: Slowly add acetic anhydride to the stirred suspension. The molar ratio of acetic anhydride to the amino acid is a critical parameter influencing the reaction yield.

-

Reaction Conditions: The reaction may be gently heated to ensure complete conversion.

-

Work-up and Isolation: After the reaction, excess acetic anhydride is quenched, typically by the addition of water. The N-Acetyl-DL-norleucine product is then crystallized, filtered, and dried.

Step 2: Enantioselective Enzymatic Hydrolysis

The key to obtaining the D-enantiomer lies in the stereospecificity of certain enzymes. Acylase I, often derived from fungi like Aspergillus oryzae or from porcine kidney, is commonly employed for this purpose.[5] This enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer, leaving the this compound intact.

Experimental Protocol: Enzymatic Resolution with Acylase I

-

Substrate Preparation: Dissolve the synthesized N-Acetyl-DL-norleucine in an aqueous buffer.

-

Enzyme Activation: The activity of Acylase I is often enhanced by the presence of divalent metal ions, such as Co²⁺ or Zn²⁺, which act as cofactors.[5]

-

pH and Temperature Control: Adjust the pH and temperature of the solution to the optimal conditions for Acylase I activity (typically around pH 7-8 and 37°C).

-

Enzymatic Reaction: Introduce Acylase I to the substrate solution and incubate with gentle agitation. The enzyme will selectively hydrolyze N-Acetyl-L-norleucine to L-norleucine and acetate.

-

Reaction Monitoring: The progress of the resolution can be monitored by measuring the formation of L-norleucine or the consumption of the L-enantiomer of the substrate.

Caption: Enzymatic resolution of N-Acetyl-DL-norleucine.

Step 3: Separation and Purification

Following the enzymatic reaction, the mixture contains L-norleucine and the desired this compound. These two compounds can be separated based on their differing physical and chemical properties, such as solubility and charge, often through techniques like ion-exchange chromatography or fractional crystallization.

Modern Approaches: The Rise of Asymmetric Synthesis

While classical resolution is effective, its maximum theoretical yield for the desired enantiomer is limited to 50%. Modern organic synthesis has focused on developing asymmetric methods that directly produce the target D-enantiomer with high selectivity and yield.

Chiral Auxiliary-Mediated Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary guides the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical and efficient approach. This involves the use of a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer.

Asymmetric Hydrogenation

A prominent example is the asymmetric hydrogenation of a prochiral enamide precursor. Chiral transition metal complexes, often featuring rhodium or ruthenium with chiral phosphine ligands, can catalyze the addition of hydrogen across the double bond with high enantioselectivity.

Alkylation of Chiral Glycine Equivalents

Another powerful method involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases.[6][7][8] These complexes serve as chiral glycine equivalents, and their reaction with alkyl halides proceeds with high diastereoselectivity, leading to the desired D-amino acid derivative after decomplexation.[6][7][8]

Caption: Generalized workflow for asymmetric synthesis.

Table 1: Comparison of Major Synthetic Routes

| Method | Key Principle | Advantages | Disadvantages |

| Classical Enzymatic Resolution | Enantioselective hydrolysis of a racemic mixture | Well-established, high enantiopurity, reliable | Maximum 50% theoretical yield, requires separation of products |

| Chiral Auxiliary-Mediated Synthesis | Temporary use of a chiral directing group | High stereocontrol, predictable outcomes | Stoichiometric use of often expensive auxiliaries, additional reaction steps |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst | High atom economy, high yields, catalytic nature | Requires development of specific catalysts, may need specialized equipment |

Applications in Research and Development

The utility of this compound is widespread across various scientific disciplines:

-

Peptide Synthesis: Incorporation of this compound into peptides can enhance their stability against enzymatic degradation and modulate their conformational properties.[1][2]

-

Pharmaceutical Development: It serves as a key chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its use in drug formulation can improve the efficacy of therapeutic agents.[2]

-

Biochemical Research: As a non-natural amino acid derivative, it is employed to probe enzyme active sites, study metabolic pathways, and investigate protein structure and function.[1][2]

-

Chiral Resolving Agent: It can be used to separate racemic mixtures of other chemical compounds.

Conclusion

The history of this compound's synthesis reflects the broader advancements in organic chemistry. From the classical, yet effective, method of enzymatic resolution to the more elegant and efficient modern asymmetric catalytic approaches, the ability to produce this valuable molecule with high enantiomeric purity has been pivotal for progress in chemistry, biochemistry, and pharmaceutical sciences. As the demand for enantiomerically pure compounds continues to grow, further innovations in the synthesis of this compound and other chiral building blocks are anticipated, driving future discoveries in science and medicine.

References

-

N-Acetyl-DL-norleucine - ChemBK . (2024). Retrieved from [Link]

-

CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025 . Retrieved from [Link]

- Process for racemisation and acetylation of leucine. (2012). Google Patents.

-

Convenient Asymmetric Synthesis of Fmoc-(S)-6,6,6-Trifluoro-Norleucine . (2020). ResearchGate. Retrieved from [Link]

-

Literature methods for synthesis of 6,6,6-trifluoro-norleucine (1) via... . ResearchGate. Retrieved from [Link]

-

Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature . (2021). MDPI. Retrieved from [Link]

-

Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids . (1992). PubMed. Retrieved from [Link]

-

Norleucine - Wikipedia . Retrieved from [Link]

-

Revisiting D-Acylases for D-Amino Acid Production . (2021). PMC. Retrieved from [Link]

-

Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants . (2023). Springer. Retrieved from [Link]

-

Asymmetric synthesis of l-norvaline (A) and l-tert-leucine (B). The... . ResearchGate. Retrieved from [Link]

- Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. (2000). Google Patents.

-

This compound | C8H15NO3 | CID 6995106 - PubChem . Retrieved from [Link]

-

Acetyl-D-norleucine | AMERICAN ELEMENTS ® . Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 7682-16-8: this compound | CymitQuimica [cymitquimica.com]

- 4. Norleucine - Wikipedia [en.wikipedia.org]

- 5. Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature | MDPI [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Acetyl-D-norleucine

Introduction

N-Acetyl-D-norleucine is the N-acetylated derivative of D-norleucine, a non-proteinogenic amino acid and an isomer of leucine. The introduction of the acetyl group to the amine of D-norleucine modifies its chemical properties, enhancing its stability and altering its solubility profile, which can be particularly useful in peptide synthesis and other biochemical applications.[1][2] This modification makes it a valuable compound for researchers in drug development and metabolic studies, where precise physicochemical characteristics are paramount for experimental design and formulation.

This guide provides a detailed examination of the core physical characteristics and solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also the underlying principles and methodologies required for its empirical validation.

Part 1: Core Physical and Chemical Characteristics

A precise understanding of the physical properties of this compound is fundamental to its handling, characterization, and application. These parameters serve as benchmarks for purity, identity, and stability.

The compound is typically a white crystalline solid or powder.[1][2] Key identifiers include its molecular formula, C8H15NO3, and a molecular weight of approximately 173.21 g/mol .[3][4][5] It is crucial to distinguish between the specific D-enantiomer (CAS Number: 54896-21-8) and the racemic mixture, N-Acetyl-DL-norleucine (CAS Number: 7682-16-8).[5][6] Physical data is often reported for the more common racemic mixture.

Summary of Physical Properties

The following table summarizes the key physical data available for N-Acetyl-norleucine, primarily referencing the DL-racemic form which is more extensively characterized in public databases.

| Property | Value | Source(s) |

| CAS Number | 54896-21-8 (D-form)[5] 7682-16-8 (DL-form)[6] | [5][6] |

| Molecular Formula | C8H15NO3 | [3][4][6] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| Appearance | White solid, crystals, or powder | [1][2][7] |

| Melting Point | 108 °C (for DL-form) | [3][8][6] |

| Boiling Point | 378.3 °C at 760 mmHg (for DL-form) | [3][6] |

| Density | 1.072 g/cm³ (for DL-form) | [3][6] |

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range (typically within 1-2°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[9] The capillary method is a standard and reliable technique for this determination.[10][11]

Causality Behind Experimental Choices: The choice of a slow, controlled heating rate (1-2°C per minute) near the expected melting point is crucial. A rapid temperature ramp can lead to inaccurate readings due to a lag in heat transfer from the heating block to the sample and the thermometer, resulting in an artificially broad or elevated melting range.[12] Proper sample preparation ensures uniform heat distribution.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush larger crystals using a mortar and pestle to ensure efficient and uniform packing.[12]

-

Capillary Tube Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.[9]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to tightly pack the powder at the bottom. This eliminates air pockets and ensures uniform heating.[9][12]

-

Instrument Setup: Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Rapid Initial Heating: Quickly heat the apparatus to a temperature approximately 15-20°C below the expected melting point (around 90°C for the DL-form).[12]

-

Controlled Measurement: Decrease the heating rate to 1-2°C per minute. This slow rate allows the system to remain in thermal equilibrium.

-

Observation and Recording: Observe the sample through the magnifying eyepiece.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure sample, this range should be narrow.

Diagram: Workflow for Melting Point Determination

Caption: A standardized workflow for accurate melting point determination using the capillary method.

Part 2: Solubility Profile

The solubility of this compound is a critical parameter for its application in solution-based assays, peptide synthesis, and pharmaceutical formulations. The acetyl group generally enhances solubility in certain organic solvents compared to the parent amino acid.[1]

Expected Solubility in Common Laboratory Solvents

This table summarizes the expected qualitative and, where available, analogous quantitative solubility of this compound. These values should be empirically verified for specific applications.

| Solvent | Polarity | Expected Solubility | Analogous Data (N-acetyl-D-Leucine)[13] |

| Water | Polar Protic | Soluble to Sparingly Soluble | Sparingly soluble in aqueous buffers |

| Methanol | Polar Protic | Soluble[6] | Not specified, but expected to be similar to ethanol |

| Ethanol | Polar Protic | Soluble | ~1 mg/mL |

| DMSO | Polar Aprotic | Soluble to Very Soluble | ~30 mg/mL |

| DMF | Polar Aprotic | Soluble to Very Soluble | ~30 mg/mL |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent. It ensures that the solution is fully saturated, providing a reliable quantitative measurement.

Causality Behind Experimental Choices: This method is designed to achieve thermodynamic equilibrium. By adding an excess of the solid, we ensure the solution becomes saturated. The constant agitation prevents the formation of concentration gradients, and the extended incubation period allows the dissolution process to reach a steady state. The final filtration step is critical to separate the undissolved solid from the saturated solution, ensuring that only the dissolved analyte is quantified.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add a measured volume of the desired solvent (e.g., 1 mL of water, ethanol, DMSO).

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that saturation was achieved.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE or PVDF) and filter the solution into a clean, pre-weighed vial. This step removes all undissolved microparticulates.

-

Quantification: Accurately determine the concentration of this compound in the filtered saturate. This can be achieved via several methods:

-

Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under vacuum and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC): Dilute the saturated solution with a suitable mobile phase and quantify the concentration against a standard curve using a validated HPLC method. This is the preferred method for accuracy and for analyzing solubility in non-volatile solvents.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/L.

Diagram: Workflow for Solubility Determination

Caption: The shake-flask method for determining the equilibrium solubility of a compound.

Conclusion

This compound is a compound with well-defined physical characteristics and a predictable solubility profile that makes it amenable to a variety of research and development applications. Its identity as a white, crystalline solid with a melting point of approximately 108°C (for the DL-form) provides a solid baseline for identity and purity checks. While quantitative solubility data for the D-isomer requires empirical determination, its expected solubility in polar organic solvents like methanol, DMSO, and DMF is high, facilitating its use in solution-phase chemistry and biological assays. The standardized protocols provided in this guide offer a robust framework for validating these critical parameters, ensuring data integrity and reproducibility in the laboratory.

References

-

N-Acetyl-DL-norleucine - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-Acetyl-dl-norleucine - LookChem. (n.d.). Retrieved January 14, 2026, from [Link]

-

Determination of Melting Point - Wired Chemist. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-ACETYL-DL-NORLEUCINE CAS#: 7682-16-8. (n.d.). ChemWhat. Retrieved January 14, 2026, from [Link]

-

This compound | C8H15NO3 | CID 6995106. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 14, 2026, from [Link]

-

Determination of Melting Point. (n.d.). Unacademy. Retrieved January 14, 2026, from [Link]

-

N-Acetyl-D-leucine | C8H15NO3 | CID 1241420. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved January 14, 2026, from [Link]

-

Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H15NO3 | CID 6995106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. lookchem.com [lookchem.com]

- 7. N-Acetyl-DL-leucine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. westlab.com [westlab.com]

- 11. mt.com [mt.com]

- 12. youtube.com [youtube.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Mechanism of action for N-Acetyl-D-norleucine in biological systems.

An In-Depth Technical Guide on the Potential Mechanism of Action of N-Acetyl-D-norleucine in Biological Systems

Preamble: Charting Unexplored Territory

This compound is a synthetic N-acetylated derivative of D-norleucine, an isomer of the more common amino acid, leucine. While it is utilized in biochemical research and peptide synthesis, its specific mechanism of action within biological systems remains largely uncharacterized in scientific literature.[1][2] This guide, therefore, adopts a first-principles approach to construct a scientifically rigorous and logical framework for its potential biological activities. As a Senior Application Scientist, the narrative herein is built not on established fact but on reasoned extrapolation from well-documented analogs, primarily the extensively studied enantiomers of N-acetyl-leucine. By synthesizing data from pharmacokinetics, stereochemistry, and cell biology, we will postulate testable hypotheses for the mechanism of this compound, providing a foundational roadmap for researchers, scientists, and drug development professionals.

Section 1: Foundational Profile of this compound

This compound is a chiral molecule whose biological behavior is dictated by its core components: the D-configured alpha-carbon, the linear six-carbon backbone of norleucine, and the N-terminal acetyl group. Unlike its proteinogenic isomer, leucine, norleucine features an unbranched side chain, which can alter its steric and hydrophobic interactions.[3] The D-configuration confers resistance to degradation by proteases that are stereospecific for L-amino acids, a property often exploited in peptide drug design to increase in-vivo half-life.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from publicly available chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₅NO₃ | [5] |

| Molecular Weight | 173.21 g/mol | [5] |

| IUPAC Name | (2R)-2-acetamidohexanoic acid | [5] |

| CAS Number | 54896-21-8 | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | ~108 °C | [1][6] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Stereochemistry | D-enantiomer | [5] |

Established Applications

The primary documented use of this compound is as a specialized building block in synthetic chemistry and biochemistry.[2]

-

Peptide Synthesis: Its incorporation into peptide chains is used to introduce unique properties. The D-configuration enhances stability against enzymatic cleavage, while the norleucine side chain can modify the peptide's hydrophobicity and conformation, potentially altering receptor binding and biological activity.[4][7]

-

Biochemical Research: It serves as a tool for studying protein structure and function and in studies involving enzyme inhibition and protein interactions.[2][8]

Section 2: A Comparative Framework: The Case of N-Acetyl-Leucine Enantiomers

To build a hypothesis for this compound, we must first understand the behavior of its closest, well-researched analog: N-acetyl-leucine. This compound exists as two enantiomers, N-acetyl-L-leucine (NALL) and N-acetyl-D-leucine (NADL), which exhibit dramatically different pharmacokinetic and pharmacodynamic profiles.

NALL is the biologically active enantiomer, being investigated and used for a range of neurological disorders.[9][10] Its proposed mechanisms include the normalization of neuronal membrane potential, enhancement of cerebral glucose metabolism, and modulation of autophagy pathways.[9][10][11] In stark contrast, NADL is considered pharmacologically inactive.[12] However, it is not inert; it profoundly impacts the bioavailability of its L-counterpart.

The Inhibitory Pharmacokinetics of N-Acetyl-D-Leucine

When the racemic mixture (N-acetyl-DL-leucine) is administered orally, the plasma concentration and total exposure (AUC) of the D-enantiomer are significantly higher than that of the L-enantiomer.[13][14] This phenomenon is explained by two key observations:

-

Competitive Inhibition of Transport: Both enantiomers are substrates for the monocarboxylate transporter 1 (MCT1), a key transporter for their entry into cells and across the blood-brain barrier.[15] The D-enantiomer appears to competitively inhibit the uptake of the L-enantiomer.[16]

-